molecular formula C9H7F2IO B8506591 Ethanone, 2,2-difluoro-2-iodo-1-(2-methylphenyl)-

Ethanone, 2,2-difluoro-2-iodo-1-(2-methylphenyl)-

Cat. No.: B8506591
M. Wt: 296.05 g/mol
InChI Key: BBXIMFJBYNIOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 2,2-difluoro-2-iodo-1-(2-methylphenyl)- is a useful research compound. Its molecular formula is C9H7F2IO and its molecular weight is 296.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 2,2-difluoro-2-iodo-1-(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2,2-difluoro-2-iodo-1-(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7F2IO

Molecular Weight

296.05 g/mol

IUPAC Name

2,2-difluoro-2-iodo-1-(2-methylphenyl)ethanone

InChI

InChI=1S/C9H7F2IO/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3

InChI Key

BBXIMFJBYNIOOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C(F)(F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of zinc (1.6 g) in acetonitrile (40 mL) were added trimethylsilyl chloride (3.1 mL) and 2-chloro-2,2-difluoro-1-(2-methylphenyl)ethanone (4.0 g), and the mixture was stirred at 55° C. for 3 hr. The reaction mixture was allowed to cool to room temperature, iodine (3.5 g) was added, and the mixture was further stirred for 2 hr. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether. The extract was washed with aqueous sodium hydrogen sulfite solution, aqueous sodium hydrogencarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (eluent: hexane) to give the title compound as a yellow oil (yield 2.6 g, 46%).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Four
Yield
46%

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